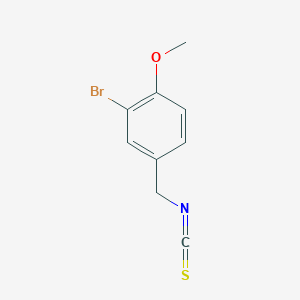
Acetonitrile;benzenecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetonitrile;benzenecarbothioamide is a compound that combines the properties of acetonitrile and benzenecarbothioamide. Acetonitrile is a colorless liquid with a faint, distinct, fruity odor, commonly used as a solvent in organic synthesis. Benzenecarbothioamide, also known as benzothioamide, is an organic compound containing a benzene ring attached to a thioamide group. The combination of these two compounds results in a unique chemical entity with diverse applications in various fields.
Synthetic Routes and Reaction Conditions:
Acetonitrile: Acetonitrile is primarily produced as a byproduct of acrylonitrile manufacture.
Benzenecarbothioamide: Benzenecarbothioamide can be synthesized through the reaction of benzoyl chloride with ammonium thiocyanate, followed by hydrolysis of the resulting benzoylthiourea.
Industrial Production Methods:
- Industrial production of acetonitrile involves the ammoxidation of propylene in the presence of ammonia and air, resulting in the formation of acrylonitrile and acetonitrile as a byproduct .
- Benzenecarbothioamide is typically produced through the reaction of benzoyl chloride with thiourea under controlled conditions.
Types of Reactions:
Oxidation: Acetonitrile can undergo oxidation to form acetamide and acetic acid under specific conditions.
Reduction: Benzenecarbothioamide can be reduced to benzylamine using reducing agents such as lithium aluminum hydride.
Substitution: Acetonitrile can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Sodium cyanide or potassium cyanide can be used for nucleophilic substitution reactions.
Major Products Formed:
- Oxidation of acetonitrile can yield acetamide and acetic acid.
- Reduction of benzenecarbothioamide can produce benzylamine.
- Substitution reactions involving acetonitrile can lead to the formation of various nitrile derivatives.
Aplicaciones Científicas De Investigación
Acetonitrile;benzenecarbothioamide has a wide range of applications in scientific research:
Chemistry: Acetonitrile is commonly used as a solvent in organic synthesis and as an intermediate in the production of various chemicals. Benzenecarbothioamide is used in the synthesis of heterocyclic compounds and as a reagent in organic reactions.
Biology: Acetonitrile is used in the extraction and purification of biomolecules, while benzenecarbothioamide is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Benzenecarbothioamide derivatives are investigated for their potential therapeutic applications, including as inhibitors of specific enzymes and receptors.
Mecanismo De Acción
The mechanism of action of acetonitrile;benzenecarbothioamide involves the interaction of its functional groups with specific molecular targets:
Acetonitrile: Acetonitrile acts as a solvent, facilitating the dissolution and reaction of various compounds. It can also form complexes with metal ions, influencing their reactivity.
Benzenecarbothioamide: The thioamide group in benzenecarbothioamide can interact with nucleophiles and electrophiles, participating in various chemical reactions. It can also bind to specific enzymes and receptors, modulating their activity.
Comparación Con Compuestos Similares
Acetonitrile: Similar compounds include methanol, ethanol, and dimethyl sulfoxide, which are also commonly used as solvents in organic synthesis.
Benzenecarbothioamide: Similar compounds include benzamide, benzothiazole, and benzoxazole, which share structural similarities and are used in similar applications.
Uniqueness:
- Acetonitrile;benzenecarbothioamide combines the solvent properties of acetonitrile with the reactivity of benzenecarbothioamide, making it a versatile compound for various applications. Its unique combination of functional groups allows it to participate in a wide range of chemical reactions and interact with diverse molecular targets.
Propiedades
Número CAS |
55131-58-3 |
|---|---|
Fórmula molecular |
C9H10N2S |
Peso molecular |
178.26 g/mol |
Nombre IUPAC |
acetonitrile;benzenecarbothioamide |
InChI |
InChI=1S/C7H7NS.C2H3N/c8-7(9)6-4-2-1-3-5-6;1-2-3/h1-5H,(H2,8,9);1H3 |
Clave InChI |
CYJQQSGBVTWUHL-UHFFFAOYSA-N |
SMILES canónico |
CC#N.C1=CC=C(C=C1)C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Dimethyl [3-(2-methylphenyl)-2-oxopropyl]phosphonate](/img/structure/B14633510.png)

![2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}butanoic acid](/img/structure/B14633524.png)




